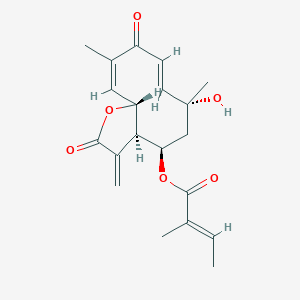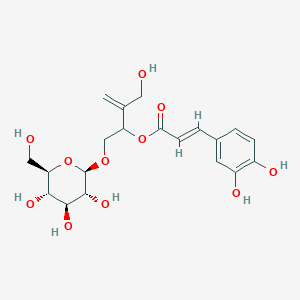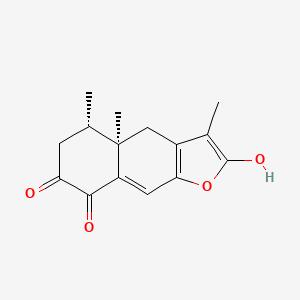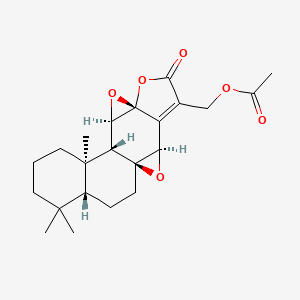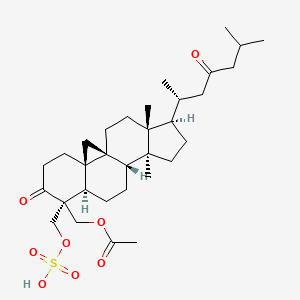
Silicon-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silicon-29 atom is the stable isotope of silicon with relative atomic mass 28.9764947, 4.683 atom percent natural abundancy, and nuclear spin (1)/2.
Scientific Research Applications
Thermochemistry of Inorganic Materials
Silicon-29 plays a critical role in the thermochemistry of inorganic materials, particularly in the development of new, technologically significant materials. Its properties are essential in understanding and optimizing the performance of various compounds used in technology and industry (Navrotsky, 1997).
This compound in Magnetic Resonance Imaging
This compound is significantly utilized in magnetic resonance imaging (MRI), especially in the characterization of silicon at both atomic and mesoscopic levels. Its application in solid-state NMR (ssNMR) spectroscopy is particularly valuable for studying amorphous materials and silicon-based industrial materials (Wong & Sakellariou, 2011).
Quantum Computation and Communication
This compound is integral in the field of quantum computation and communication. Isotopic engineering of silicon, including this compound, is vital for fabricating substrates with specific properties, such as enhanced heat conduction and controlled concentration of nuclear spins, crucial for spintronics and quantum computing applications (Shlimak, 2004).
Si/SiGe Heterostructures in Electronics
This compound contributes to the advancement of Si/SiGe heterostructures, essential in semiconductor technology. These heterostructures are crucial for band structure and strain engineering, thereby improving microelectronic device performance and enabling new technological concepts (Paul, 2004).
This compound NMR Spectroscopy
Advancements in this compound NMR spectroscopy have been pivotal in understanding silicon-containing materials, which are vital in electronics, chemical industries, and theoretical chemistry. The study of this compound provides insights into bonding, molecular interactions, and motions, contributing significantly to the development of a unified theory in these fields (Williams, 1984).
Silicon in Nanotechnology and Advanced Materials
Research on this compound has also led to innovations in nanotechnology and advanced materials. Understanding silicon in various forms, including its nanostructures, has opened new avenues in materials science, offering insights into optimized designs and functions for advanced material applications (Losic, Mitchell, & Voelcker, 2009).
Silicon as a Mechanical Material
This compound's role extends to mechanical applications where its excellent mechanical properties are utilized in sensors, transducers, and microprocessors. This diverse application underscores its significance beyond traditional electronic roles (Petersen, 1982).
Silicon in Biotechnology
This compound is also significant in biotechnology, particularly in understanding and harnessing biological silica production. Discovering the mechanisms governing biosilicification has potential for developing new silicon-based materials and understanding silicon's biological roles (Morse, 1999).
Silicon in Biomedical Imaging
This compound is used in biomedical imaging, particularly in hyperpolarized silicon particles for magnetic resonance imaging. This application demonstrates a new, background-free imaging modality using biocompatible silicon particles (Cassidy et al., 2013).
Properties
Molecular Formula |
Si |
|---|---|
Molecular Weight |
28.976495 g/mol |
IUPAC Name |
silicon-29 |
InChI |
InChI=1S/Si/i1+1 |
InChI Key |
XUIMIQQOPSSXEZ-OUBTZVSYSA-N |
Isomeric SMILES |
[29Si] |
SMILES |
[Si] |
Canonical SMILES |
[Si] |
synonyms |
29Si isotope Si-29 isotope Silicon-29 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




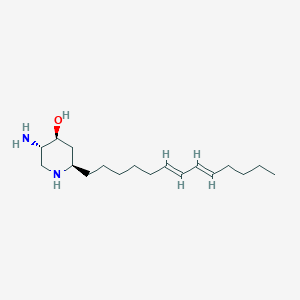
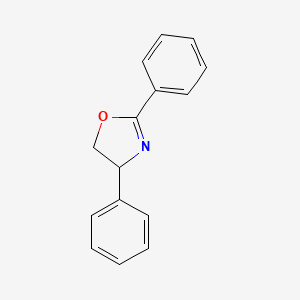
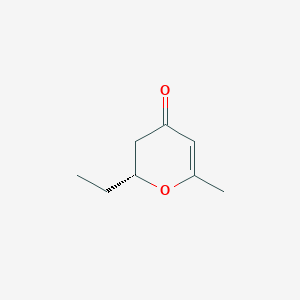
![(3S,4S)-3-[2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl]-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid](/img/structure/B1244278.png)
